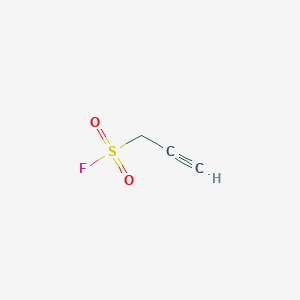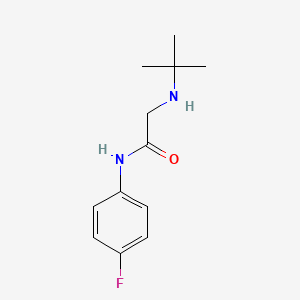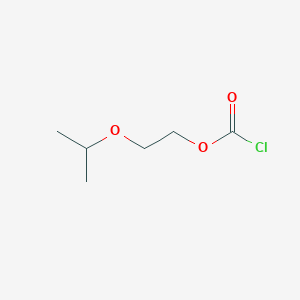![molecular formula C8H13NOS B15261568 5-Oxaspiro[2.5]octane-8-carbothioamide](/img/structure/B15261568.png)
5-Oxaspiro[2.5]octane-8-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxaspiro[25]octane-8-carbothioamide is a chemical compound with the molecular formula C8H13NOS It is characterized by a spirocyclic structure containing an oxaspiro ring and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxaspiro[2.5]octane-8-carbothioamide typically involves the formation of the spirocyclic structure followed by the introduction of the carbothioamide group. One common method involves the reaction of a suitable oxaspiro precursor with a thiocarbamoyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
While specific industrial production methods for 5-Oxaspiro[2This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Oxaspiro[2.5]octane-8-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbothioamide group can yield corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbothioamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted carbothioamides.
Scientific Research Applications
5-Oxaspiro[2.5]octane-8-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Oxaspiro[2.5]octane-8-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form hydrogen bonds and interact with enzyme active sites, potentially inhibiting their activity. The spirocyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity to targets .
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro[2.5]octane: Shares the oxaspiro ring but lacks the carbothioamide group.
Spirocyclic thiocarbamides: Compounds with similar spirocyclic structures and thiocarbamide groups.
Uniqueness
5-Oxaspiro[2.5]octane-8-carbothioamide is unique due to its combination of an oxaspiro ring and a carbothioamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13NOS |
|---|---|
Molecular Weight |
171.26 g/mol |
IUPAC Name |
5-oxaspiro[2.5]octane-8-carbothioamide |
InChI |
InChI=1S/C8H13NOS/c9-7(11)6-1-4-10-5-8(6)2-3-8/h6H,1-5H2,(H2,9,11) |
InChI Key |
ZYZMHGVMBRJSMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2(C1C(=S)N)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B15261504.png)

![[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanethiol](/img/structure/B15261514.png)

![1-[4-(Oxan-4-yl)phenyl]ethan-1-one](/img/structure/B15261520.png)






![5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B15261577.png)
